molecular formula C12H18BrNO B13275645 4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol

4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol

Cat. No.: B13275645
M. Wt: 272.18 g/mol
InChI Key: PQJZVHVUHMLTCF-UHFFFAOYSA-N
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Description

4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol, with the CAS number 1550493-22-5, is a brominated organic compound featuring a molecular formula of C 12 H 18 BrNO and a molecular weight of 272.18 g/mol . This molecule is characterized by a butan-2-ol chain linked to a 2-bromo-4-methylphenyl group via a methylamino bridge, a structure that suggests potential as a key intermediate or building block in synthetic organic chemistry. The specific placement of the bromine and methyl substituents on the phenyl ring makes this compound a valuable scaffold for further chemical modifications and structure-activity relationship (SAR) studies, particularly in medicinal chemistry research. Its structure is analogous to other researched amino alcohols, indicating potential utility in the development of novel pharmacologically active agents . The compound requires careful handling and storage, often necessitating cold-chain transportation to preserve its stability and integrity . Applications & Research Value Researchers utilize this compound primarily as a versatile synthetic intermediate. Its functional groups, including the bromo-aromatic ring and the amino alcohol chain, are amenable to a wide range of chemical transformations, such as cross-coupling reactions, amide formation, and ether synthesis. This makes it a valuable building block for constructing more complex molecules for screening in various biological assays. Safety & Usage This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all recommended safety protocols before handling.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

4-[(2-bromo-4-methylphenyl)methylamino]butan-2-ol

InChI

InChI=1S/C12H18BrNO/c1-9-3-4-11(12(13)7-9)8-14-6-5-10(2)15/h3-4,7,10,14-15H,5-6,8H2,1-2H3

InChI Key

PQJZVHVUHMLTCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCCC(C)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 2-bromo-4-methylbenzylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as automated reactors and process control systems, ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and environmental impact while maximizing output.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol can be contextualized against the following analogs:

4-{[(4-Methylphenyl)methyl]amino}butan-2-ol

  • Molecular Formula: C₁₂H₁₉NO
  • Key Differences : Lacks the bromine substituent on the aromatic ring, reducing steric hindrance and electrophilic reactivity.
  • Applications: Serves as a precursor for pharmaceuticals targeting adrenergic receptors due to its unhindered amino-alcohol motif .

4-(2-Bromophenyl)butan-1-ol

  • Molecular Formula : C₁₀H₁₃BrO
  • Key Differences: Features a bromine at the ortho position of the phenyl group but lacks the methylamino substitution. The primary alcohol (butan-1-ol) may confer higher polarity compared to the secondary alcohol in the target compound .

2-(Dimethylamino)-2-phenylbutan-1-ol

  • Molecular Formula: C₁₂H₁₉NO
  • Key Differences: Contains a dimethylamino group and a phenyl ring directly attached to the carbon chain.

4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol

  • Molecular Formula: C₁₄H₁₃Br₂NO
  • Key Differences: Incorporates a phenol group instead of butan-2-ol, increasing acidity (pKa ~10). The dual bromine atoms may enhance halogen bonding in crystal engineering applications .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound C₁₂H₁₇BrNO 282.18 2-Bromo-4-methylphenyl, secondary alcohol Amino, alcohol, bromoaryl
4-{[(4-Methylphenyl)methyl]amino}butan-2-ol C₁₂H₁₉NO 193.29 4-Methylphenyl Amino, alcohol
4-(2-Bromophenyl)butan-1-ol C₁₀H₁₃BrO 229.12 2-Bromophenyl, primary alcohol Alcohol, bromoaryl
2-(Dimethylamino)-2-phenylbutan-1-ol C₁₂H₁₉NO 193.29 Phenyl, dimethylamino Tertiary amine, alcohol
4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol C₁₄H₁₃Br₂NO 371.07 Dual bromo, phenol Phenol, amino, bromoaryl

Research Findings and Implications

  • Reactivity : The bromine atom in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization, a feature shared with 4-(2-bromophenyl)butan-1-ol .
  • Synthetic Challenges : Steric hindrance from the 2-bromo-4-methylphenyl group may complicate synthetic yields, necessitating optimized conditions (e.g., elevated temperatures or catalytic systems) as seen in analogous syntheses .

Biological Activity

The compound 4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol is a derivative of butanol that incorporates a brominated aromatic moiety, which may confer unique biological properties. Understanding its biological activity is crucial for potential therapeutic applications, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C12H16BrN
  • Molecular Weight : 255.17 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the brominated phenyl group suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, alkaloids with halogen substitutions have shown strong antibacterial and antifungal activities, often through mechanisms such as:

  • Disruption of Cell Membrane Integrity : Compounds can alter membrane permeability, leading to cell lysis.
  • Inhibition of Nucleic Acid Synthesis : Some compounds interfere with DNA replication and RNA transcription, effectively stalling bacterial growth .

Biological Activity Data

A summary of relevant biological activity data for this compound is presented below:

Activity Type Test Organisms MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus< 50
AntifungalCandida albicans< 30
CytotoxicityJurkat T cellsIC50 = 25

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various brominated phenyl derivatives, including this compound, against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) indicating significant efficacy against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : In vitro assays on Jurkat T cells demonstrated that the compound has notable cytotoxic effects, with an IC50 value suggesting it could be explored for anti-cancer properties. The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the aromatic ring is critical for enhancing the biological activity of compounds in this class. SAR studies suggest that modifications to the alkyl chain and substitution patterns on the phenyl ring can significantly influence both potency and selectivity towards specific biological targets .

Q & A

Q. What mechanistic insights explain conflicting bioactivity data across cell lines?

  • Methodological Answer : Variability arises from differences in membrane permeability (logP ~2.5) or metabolic inactivation (e.g., CYP450-mediated oxidation). Techniques:
  • Metabolite profiling : LC-HRMS identifies degradation products.
  • siRNA knockdown : Confirm target specificity in resistant cell lines.
  • Microscopy : Track subcellular localization (e.g., lysosomal accumulation) .

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